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Compound of Interest

Compound Name:
4-Chloro-6-methylquinoline-3-

carbonitrile

Cat. No.: B1368526 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-6-methylquinoline-3-
carbonitrile

Abstract: 4-Chloro-6-methylquinoline-3-carbonitrile is a heterocyclic compound of significant

interest in medicinal chemistry and materials science. Its rigid quinoline scaffold, combined with

the reactive chloro and nitrile functional groups, makes it a versatile precursor for the synthesis

of a diverse range of complex molecules. This guide provides a comprehensive technical

overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. It is

intended for researchers, scientists, and drug development professionals who are utilizing or

considering this compound in their work. We will delve into the causality behind its chemical

behavior, provide actionable experimental protocols, and outline its potential in modern

research contexts.

Compound Identification and Physicochemical
Properties
4-Chloro-6-methylquinoline-3-carbonitrile is a substituted quinoline, a class of compounds

known for its prevalence in biologically active molecules.[1] The strategic placement of the

chloro group at the 4-position and the nitrile at the 3-position makes it an ideal substrate for

further chemical modification, particularly for building libraries of potential drug candidates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1368526?utm_src=pdf-interest
https://www.benchchem.com/product/b1368526?utm_src=pdf-body
https://www.benchchem.com/product/b1368526?utm_src=pdf-body
https://www.benchchem.com/product/b1368526?utm_src=pdf-body
https://www.benchchem.com/product/b1368526?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/quinoline-derivatives-drug-discovery-role-xk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Source

CAS Number 1016818-79-3 [2]

Molecular Formula C₁₁H₇ClN₂ [2]

Molecular Weight 202.64 g/mol [2]

Appearance

Expected to be a pale yellow

to yellow-brown solid, based

on similar structures.

[2][3]

Solubility

Sparingly soluble in water;

soluble in common organic

solvents like ethanol,

chloroform, and acetone.

[2][4]

Predicted XlogP
2.6 - 3.5 (Indicates good lipid

solubility)
[5][6][7]

Predicted pKa

~0.33 (Refers to the

protonated quinoline nitrogen,

indicating weak basicity)

[3]

Spectroscopic Profile: A Structural Confirmation
Toolkit
Accurate characterization is paramount for validating the identity and purity of a chemical

intermediate. The following data represents the expected spectroscopic profile of 4-Chloro-6-
methylquinoline-3-carbonitrile, based on its structure and data from analogous compounds.

[8]
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Technique Expected Observations Rationale

¹H NMR

δ 9.0-9.2 ppm (s, 1H): H2

proton. δ 7.8-8.2 ppm (m, 3H):

Aromatic protons H5, H7, H8.

δ 2.5-2.7 ppm (s, 3H): Methyl

(CH₃) protons at C6.

The H2 proton is deshielded

by the adjacent nitrogen and

the C3-nitrile group. The

protons on the benzene ring

will appear in the typical

aromatic region. The methyl

group protons will appear as a

singlet in the aliphatic region.

¹³C NMR

δ 150-155 ppm: C4 (attached

to Cl). δ 145-150 ppm: C2 and

C8a. δ 115-140 ppm: Aromatic

carbons. δ 115-120 ppm: C≡N

(nitrile carbon). δ ~90 ppm: C3.

δ ~21 ppm: CH₃ carbon.

The carbon attached to the

electronegative chlorine atom

(C4) is significantly downfield.

The nitrile carbon has a

characteristic chemical shift.

The C3 carbon is shifted

significantly upfield due to the

electronic effects of the

adjacent nitrile and chloro-

substituted C4.

FT-IR (KBr, cm⁻¹)

~2230-2220 cm⁻¹: Sharp,

strong C≡N stretch. ~3100-

3000 cm⁻¹: Aromatic C-H

stretch. ~1600-1450 cm⁻¹:

Aromatic C=C ring stretching.

~1100-1000 cm⁻¹: C-Cl

stretch.

The nitrile group has a highly

characteristic and easily

identifiable absorption band.

The other peaks confirm the

presence of the aromatic

quinoline core and the chloro-

substituent.

Mass Spectrometry (EI)

m/z ~202 (M⁺): Molecular ion

peak. m/z ~204 (M+2): Isotope

peak with ~33% the intensity of

M⁺.

The presence of a single

chlorine atom results in a

characteristic M⁺/(M+2)

isotopic pattern with a ratio of

approximately 3:1, providing

definitive evidence of a

monochlorinated compound.
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Synthesis and Purification Protocol
The synthesis of 4-chloro-6-methylquinoline-3-carbonitrile can be achieved through a multi-

step process, typically starting from a substituted aniline. The Vilsmeier-Haack reaction is a

common and effective method for constructing the chloroquinoline core.[8]

Experimental Protocol: Synthesis via Vilsmeier-Haack
Cyclization
This protocol is a representative method adapted from procedures for similar chloroquinolines.

[8]

Step 1: Preparation of the Vilsmeier Reagent.

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard

tube, cool dimethylformamide (DMF, 3 molar equivalents) to 0 °C in an ice bath.

Add phosphoryl chloride (POCl₃, 5 molar equivalents) dropwise with continuous stirring,

ensuring the temperature does not exceed 10 °C.

After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

Step 2: Formation of the Quinoline Precursor.

To the prepared Vilsmeier reagent, add solid 4-methylacetanilide (1 molar equivalent)

portion-wise, maintaining the temperature below 20 °C.

After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 8-12

hours. The progress can be monitored using Thin Layer Chromatography (TLC).

Step 3: Hydrolysis and Isolation.

Once the reaction is complete, cool the mixture to room temperature.

Carefully pour the reaction mixture onto crushed ice (~500 g for every 0.1 mol of starting

material) with vigorous stirring.
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Neutralize the resulting solution with a saturated sodium bicarbonate solution until a

precipitate forms.

Filter the crude solid product, wash thoroughly with cold water, and dry under vacuum.

This intermediate is typically the corresponding 2-chloro-6-methylquinoline-3-

carbaldehyde.

Step 4: Conversion of Aldehyde to Nitrile (Illustrative Step).

The intermediate aldehyde can be converted to the nitrile through various standard

methods, such as reaction with hydroxylamine hydrochloride to form an oxime, followed by

dehydration.

Step 5: Purification.

The final crude 4-Chloro-6-methylquinoline-3-carbonitrile can be purified by

recrystallization from a suitable solvent system, such as ethanol or an ethyl

acetate/hexane mixture.

Synthesis Workflow Diagram
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Vilsmeier Reagent Formation Quinoline Ring Formation

Workup & Derivatization
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Caption: General workflow for the synthesis of 4-Chloro-6-methylquinoline-3-carbonitrile.
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Chemical Reactivity and Derivatization Potential
The synthetic utility of 4-Chloro-6-methylquinoline-3-carbonitrile stems from the distinct

reactivity of its functional groups. Understanding these reactive sites is key to designing novel

derivatives for drug discovery and other applications.

Nucleophilic Aromatic Substitution (S_NAr) at the C4-Position: This is the most significant

reaction pathway. The chlorine atom at the 4-position of the quinoline ring is highly activated

towards displacement by nucleophiles. This is due to the electron-withdrawing effect of the

ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This reaction is

extensively used to introduce amine, ether, and thioether functionalities, which are crucial for

modulating the biological activity of drug candidates.[9][10][11]

Reactions of the Nitrile Group: The nitrile (C≡N) group is a versatile functional handle. It can

be:

Hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.

Reduced using reagents like LiAlH₄ to yield a primary amine.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after

hydrolysis.

Reactions on the Quinoline Ring: While the ring is generally deactivated towards electrophilic

substitution due to the chloro and nitrile groups, reactions can still occur under forcing

conditions.

Key Reactivity Pathways Diagram
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S_NAr at C4-Position Nitrile Group Reactions

4-Chloro-6-methylquinoline-3-carbonitrile
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Caption: Major reaction pathways for derivatization of the title compound.

Applications in Research and Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous

approved drugs.[1] 4-Chloro-6-methylquinoline-3-carbonitrile serves as a critical building

block for creating new chemical entities (NCEs) for various therapeutic targets:

Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology feature a

substituted quinoline or quinazoline core. The 4-amino-quinoline derivatives, readily

synthesized from this precursor, are particularly effective at targeting the ATP-binding site of

various kinases.[11]

Anti-inflammatory and Anti-cancer Agents: The versatility of the chloro and nitrile groups

allows for the introduction of diverse pharmacophores, leading to the discovery of

compounds with potent anti-inflammatory and anti-cancer properties.[1]

Central Nervous System (CNS) Agents: Substituted quinolines have been investigated as

negative allosteric modulators (NAMs) for receptors like mGluR5, which are implicated in

psychiatric conditions such as anxiety and depression.[12]
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Safety, Handling, and Storage
While specific toxicity data for this compound is not widely available, information from

structurally related chloro- and methyl-quinolines should be used to guide safe handling

practices.[4]

Hazard Category Precautionary Statement GHS Codes (Anticipated)

Acute Toxicity Harmful if swallowed. H302

Skin Irritation

Causes skin irritation. Wash

hands thoroughly after

handling.

H315

Eye Irritation Causes serious eye irritation. H319

Respiratory Irritation
May cause respiratory

irritation.
H335

Recommended Safe Handling Protocol
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields or a face shield, and a lab coat.[13][14]

Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified

chemical fume hood, to avoid inhalation of dust or vapors.

Exposure Response:

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove

contaminated clothing.[15]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing for at least 15 minutes and seek medical

attention.[15][13]

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you

feel unwell, call a poison center or doctor.[16]
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from strong oxidizing agents.[13]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[15]

Conclusion
4-Chloro-6-methylquinoline-3-carbonitrile is a high-value chemical intermediate with a well-

defined reactivity profile. Its primary utility lies in the facile nucleophilic substitution of the C4-

chloro group, providing a gateway to a vast chemical space of 4-substituted quinoline

derivatives. Coupled with the versatility of the nitrile functional group, this compound offers

researchers in drug discovery and materials science a powerful tool for innovation. Adherence

to rigorous spectroscopic characterization and strict safety protocols is essential for its effective

and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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